molecular formula C8H5ClF4O B2613993 1-(Chloromethyl)-2-fluoro-4-(trifluoromethoxy)benzene CAS No. 1803831-20-0

1-(Chloromethyl)-2-fluoro-4-(trifluoromethoxy)benzene

Cat. No. B2613993
CAS RN: 1803831-20-0
M. Wt: 228.57
InChI Key: GWIACGWHFBEYGS-UHFFFAOYSA-N
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Description

This compound is a derivative of benzene, which is a cyclic hydrocarbon. It contains a chloromethyl (-CH2Cl) group, a fluoro (-F) group, and a trifluoromethoxy (-OCF3) group attached to the benzene ring .


Synthesis Analysis

The synthesis of such a compound would likely involve the introduction of the chloromethyl, fluoro, and trifluoromethoxy groups in separate steps. The exact methods would depend on the starting materials and the specific conditions required for each reaction .


Molecular Structure Analysis

The benzene ring in this compound is a planar, cyclic structure composed of six carbon atoms. The chloromethyl, fluoro, and trifluoromethoxy groups are attached to different carbon atoms in the ring .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the electron-withdrawing nature of the fluorine atoms and the electron-donating nature of the chloromethyl group. This could affect the sites of electrophilic aromatic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by the presence of the chloromethyl, fluoro, and trifluoromethoxy groups. These groups could affect properties such as the compound’s boiling point, melting point, and solubility .

Scientific Research Applications

Electrophilic Fluorination of Aromatics

This compound, known for its role in the electrophilic fluorination of aromatic compounds, is effective under mild reaction conditions. The fluorination process is facilitated by the presence of Selectfluor™ F-TEDA-BF4 (TEDA = triethylenediamine) along with trifluoromethanesulfonic acid, leading to the production of fluoroaromatics in good to excellent yields. This reagent system's effectiveness underscores its utility in synthesizing various fluorinated aromatic compounds efficiently (Shamma et al., 1999).

Halogenation and Functionalization of Aromatic Compounds

In another application, the reagent has been utilized in the halogenation (iodination, bromination, chlorination) and functionalization (nitration, thiocyanation, sulfenylation) of aromatic compounds. This demonstrates its versatility as a mediator or catalyst in organic synthesis, offering a wide range of possibilities for modifying aromatic compounds. The reagent's ability to act in various roles highlights its importance in organic chemistry for introducing different functional groups into aromatic systems (Stavber et al., 2005).

Synthesis of Fluorinated Polymers

The compound has also found application in the synthesis of novel polymers. For example, novel arylene ether polymers with high glass-transition temperatures and good solubility in various organic solvents have been synthesized. These polymers are potential candidates for applications requiring materials with high thermal stability and optical transparency in the visible light region. This application showcases the compound's utility in the field of polymer science, particularly in creating materials with desirable thermal and optical properties (Huang et al., 2007).

Safety And Hazards

As with any chemical, handling this compound would require appropriate safety precautions. These might include avoiding inhalation or skin contact, and using the compound only in a well-ventilated area .

Future Directions

The future research directions involving this compound could include studying its reactivity, exploring its potential uses, and developing more efficient methods for its synthesis .

properties

IUPAC Name

1-(chloromethyl)-2-fluoro-4-(trifluoromethoxy)benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5ClF4O/c9-4-5-1-2-6(3-7(5)10)14-8(11,12)13/h1-3H,4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWIACGWHFBEYGS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1OC(F)(F)F)F)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5ClF4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.57 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Chloromethyl)-2-fluoro-4-(trifluoromethoxy)benzene

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